molecular formula C5H6BrNO B13970627 5-(Bromomethyl)-4-methyloxazole

5-(Bromomethyl)-4-methyloxazole

Cat. No.: B13970627
M. Wt: 176.01 g/mol
InChI Key: OSGVFZLYTIYXDY-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-methyloxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The bromomethyl group attached to the oxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-methyloxazole typically involves the bromomethylation of 4-methyloxazole. One common method involves the reaction of 4-methyloxazole with bromomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-methyloxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azidooxazoles, thiocyanatooxazoles, and aminooxazoles.

    Oxidation: Products include oxazole carboxylic acids and oxazole ketones.

    Reduction: The major product is 4-methyloxazole.

Scientific Research Applications

5-(Bromomethyl)-4-methyloxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-methyloxazole involves its ability to act as an electrophile due to the presence of the bromomethyl group. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-Methyloxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Chloromethyl-4-methyloxazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.

    5-Iodomethyl-4-methyloxazole: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of reactions.

Uniqueness

5-(Bromomethyl)-4-methyloxazole is unique due to its balanced reactivity and stability. The bromomethyl group provides sufficient electrophilicity for various reactions while maintaining the stability of the oxazole ring. This makes it a versatile compound for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

5-(bromomethyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C5H6BrNO/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3

InChI Key

OSGVFZLYTIYXDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)CBr

Origin of Product

United States

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